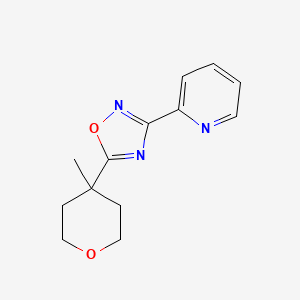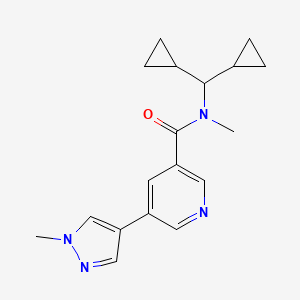
5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole, also known as MOPO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has unique properties that make it a promising candidate for various research fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins. 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in various cellular processes. This inhibition can lead to changes in cell signaling pathways, which can ultimately affect cell growth and survival.
Biochemical and Physiological Effects:
5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is its unique structure, which makes it a promising candidate for drug discovery. 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been shown to have high potency and selectivity, which can be beneficial in the development of targeted therapies. However, 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole also has limitations, including its low solubility and stability, which can make it difficult to work with in the laboratory.
Direcciones Futuras
There are many potential future directions for 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole research. One area of interest is the development of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole derivatives with improved properties, such as solubility and stability. Another area of interest is the identification of specific targets for 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole inhibition, which could lead to the development of more targeted therapies. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 4-methyl-4-penten-2-ol with hydrazine hydrate to form 4-methyloxan-4-ylhydrazine. This intermediate is then reacted with pyridine-2-carboxylic acid to form 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole. The synthesis of 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been optimized to provide high yields and purity.
Aplicaciones Científicas De Investigación
5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use in medicinal chemistry and drug discovery. 5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has been identified as a potential lead compound for the development of novel drugs for various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
5-(4-methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(5-8-17-9-6-13)12-15-11(16-18-12)10-4-2-3-7-14-10/h2-4,7H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBSGMFTLQRULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methyloxan-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)


![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)
